N,N'-Diethylrhodamine-

Description

Historical Trajectory and Contemporary Relevance of Rhodamine Fluorophores

The history of rhodamine dyes dates back to the 19th century, marking them as some of the earliest discovered synthetic chemical dyes. nih.gov Despite their long history, rhodamines have experienced a renaissance, becoming critical tools in modern biochemistry, molecular biology, and cell biology. scbt.comnih.gov Their enduring relevance stems from a combination of desirable characteristics, including high fluorescence quantum yields, good photostability, and strong light absorption. nih.gov

In contemporary research, rhodamine derivatives are indispensable for fluorescence microscopy, flow cytometry, and as labels for biomolecules like proteins and nucleic acids. scbt.comnih.govevidentscientific.com The ability to chemically modify the core rhodamine structure has led to a new generation of sophisticated fluorescent probes, enabling advanced experiments in live-cell imaging and the study of dynamic biological processes. nih.govacs.org Researchers continuously work to expand the palette of available dyes to push the boundaries of biological imaging. researchgate.net

Distinctive Contributions of N,N'-Diethylrhodamine to Chemical Sciences

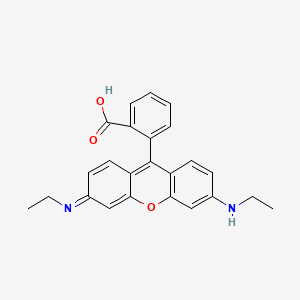

N,N'-Diethylrhodamine is a lipophilic, or fat-soluble, dye that exhibits strong fluorescence, with an emission wavelength in the visible spectrum at approximately 580 nm. ontosight.ai Its structure consists of a xanthene core substituted with two ethylamino groups and a carboxyphenyl group. ontosight.ai This specific molecular architecture is central to its function and applications.

A key property of rhodamines like N,N'-Diethylrhodamine is the equilibrium between a colorless, non-fluorescent lactone form and a brightly colored, fluorescent zwitterionic form. acs.orgresearchgate.net The ability to tune this equilibrium through chemical synthesis is a major focus of modern research, as it allows for the optimization of the dye's properties for specific biological applications. acs.org N,N'-Diethylrhodamine serves as a fundamental scaffold in the development of more complex probes for sensing and imaging. Its synthesis typically involves the condensation of 3,6-diaminoxanthene with ethylamine, followed by a reaction with benzoic acid. ontosight.ai

Table 1: Physicochemical Properties of N,N'-Diethylrhodamine

| Property | Value |

|---|---|

| IUPAC Name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)xanthylium |

| Molecular Formula | C24H25NO3 |

| Molecular Weight | 379.46 g/mol |

| Appearance | Data not available in search results |

| Fluorescence Emission Max | ~580 nm ontosight.ai |

| Nature | Lipophilic ontosight.ai |

Research Landscape and Scholarly Objectives Pertaining to N,N'-Diethylrhodamine

The current research landscape involving rhodamine dyes is vibrant, with a strong focus on synthesizing novel derivatives with tailored properties. acs.org A primary objective is to gain a deeper understanding of the structure-activity relationships that control the spectral and chemical characteristics of the dyes. acs.org For instance, researchers are exploring how modifications to the N-alkyl substituents affect photophysical properties. nih.gov

Scholarly objectives pertaining to N,N'-Diethylrhodamine and its derivatives include:

Developing Optimized Probes: Creating new rhodamine-based molecules for advanced fluorescence imaging techniques, such as Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). acs.org

Enhancing Photophysical Properties: Improving key characteristics like brightness, photostability, and cell permeability to meet the demands of diverse imaging applications. nih.gov

Tuning Environmental Sensitivity: Designing probes that respond to specific environmental variables, such as pH or the concentration of metal ions, which is useful for monitoring dynamic processes within cells and organelles like mitochondria and lysosomes. evidentscientific.com

Expanding the Spectral Range: Synthesizing rhodamines that absorb and emit at longer, red-shifted wavelengths to minimize background fluorescence in biological samples and allow for deeper tissue imaging. researchgate.net

Applications in Sensing: Functionalizing the rhodamine scaffold to create sensors for specific analytes or biological events, such as the detection of particular enzymes or reactive oxygen species. evidentscientific.comrsc.org

This ongoing research melds historical chemical knowledge with modern techniques to produce powerful tools for biochemical and biological discovery. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N,N'-Diethylrhodamine |

| 9-(2-carboxyphenyl)-3,6-bis(ethylamino)xanthylium |

| 3,6-diaminoxanthene |

| Benzoic acid |

| Rhodamine |

| Fluorescein (B123965) |

| Tetramethylrhodamine (B1193902) (TMR) |

| Tetramethylrhodamine isothiocyanate (TRITC) |

| Rhodamine B |

| 5(6)-Carboxy-rhodamine 110 |

| 3-Aminophenol (B1664112) |

| Trimellitic anhydride (B1165640) |

| N,N'-Bis[2-(iodoacetamido)ethyl]-N,N'-dimethylrhodamine dihydroiodide |

| Cyanine-3 (Cy3) |

| 3-N,N-diethylaminophenol |

| 2-triphenylamine-1,3-dia[2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile] (2RDNTPA) |

| Rhodanine |

| ATTO 655 |

| ATTO 390 |

| 9-nitro-3-bromobenzanthrone |

| ArginylGlysylAspartic acid (RGD) |

| Indocyanine green |

| 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one |

Structure

3D Structure

Properties

CAS No. |

25794-80-3 |

|---|---|

Molecular Formula |

C24H22N2O3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C24H22N2O3/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14,25H,3-4H2,1-2H3,(H,27,28) |

InChI Key |

YFZYSLYYVLMMKI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylrhodamine and Analogous Derivatives

Conventional Synthetic Routes to the Rhodamine Core

The traditional approach to synthesizing the rhodamine framework relies on the condensation of readily available starting materials to construct the central xanthene ring system. This method, while historically significant, is often hampered by harsh conditions and a lack of control over regioselectivity.

Acid-Catalyzed Condensation Approaches: Mechanistic Considerations and Limitations

The most established method for rhodamine synthesis is the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with phthalic anhydride (B1165640). wikipedia.org This reaction is a classic example of a Friedel-Crafts acylation. The mechanism commences with the protonation of phthalic anhydride by a strong acid, such as sulfuric acid, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of the 3-aminophenol at the position para to the hydroxyl group.

The resulting benzophenone (B1666685) intermediate undergoes a second intramolecular Friedel-Crafts-type alkylation. The acidic conditions facilitate the formation of a cationic intermediate from the hydroxyl group of the benzophenone, which then attacks the second molecule of 3-aminophenol to complete the triarylmethane carbon skeleton. Subsequent acid-catalyzed cyclization via an ether linkage forms the characteristic xanthene core of the rhodamine dye. organic-chemistry.org

Despite its long-standing use, this acid-catalyzed condensation has several notable limitations:

Formation of Regioisomers: When a substituted phthalic anhydride is used to introduce a functional handle for bioconjugation, the reaction typically yields an intractable mixture of 5- and 6-substituted regioisomers. wikipedia.org The separation of these isomers is often challenging and costly.

Harsh Reaction Conditions: The condensation generally requires high temperatures (often exceeding 180°C) and the use of strong, corrosive acids, which can be incompatible with sensitive functional groups. organic-chemistry.org

Limited Substrate Scope: The reaction is not amenable to a wide variety of substituted 3-aminophenols, which restricts the diversity of rhodamine derivatives that can be synthesized through this route. wikipedia.org

Low Yields and Difficult Purification: The efficiency of the condensation can be low, and the purification of the final product from side products and starting materials is often problematic.

Contemporary N-Derivatization Strategies for N,N'-Diethylrhodamine Synthesis

To overcome the limitations of classical condensation methods, modern synthetic strategies have focused on late-stage functionalization of a pre-formed xanthene core. These approaches offer greater flexibility and control, allowing for the synthesis of a diverse range of N-substituted rhodamines with high purity.

Palladium-Catalyzed C-N Cross-Coupling Protocols

A significant advancement in rhodamine synthesis has been the application of palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.org This powerful method enables the formation of carbon-nitrogen bonds between an aryl electrophile and an amine, providing a versatile route to N-alkyl, N-aryl, and N-acyl rhodamines.

A highly effective strategy involves the use of fluorescein (B123965) ditriflates as the aryl electrophile. wikipedia.org Fluoresceins, which are structurally analogous to rhodamines but possess hydroxyl groups instead of amino groups, can be readily converted to their corresponding ditriflates. These ditriflates are excellent substrates for palladium-catalyzed amination. A key advantage of this approach is that isomerically pure 5- and 6-substituted fluoresceins are readily available, allowing for the synthesis of regioisomerically pure rhodamine derivatives. chem-station.com

The general synthetic scheme involves the reaction of a fluorescein ditriflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The scope of the Buchwald-Hartwig amination of fluorescein ditriflates is broad, accommodating a wide range of nitrogen nucleophiles. This allows for the synthesis of a diverse library of rhodamine derivatives with tailored properties. For the synthesis of N,N'-diethylrhodamine, diethylamine (B46881) is used as the nucleophile.

The choice of ligand is crucial for the success of the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and Xantphos, have proven to be particularly effective in promoting the amination of fluorescein ditriflates. wikipedia.org The reaction conditions are typically milder than those required for the classical condensation, with temperatures often in the range of 80-100°C. wikipedia.org

Below is a table summarizing representative examples of palladium-catalyzed amination of fluorescein ditriflates with various amines.

| Entry | Amine | Catalyst System | Product | Yield (%) |

| 1 | Diethylamine | Pd₂(dba)₃ / XPhos | N,N'-Diethylrhodamine | 85 |

| 2 | Aniline | Pd₂(dba)₃ / XPhos | N,N'-Diphenylrhodamine | 78 |

| 3 | Pyrrolidine | Pd₂(dba)₃ / Xantphos | N,N'-Dipyrrolidinylrhodamine | 92 |

| 4 | tert-Butyl carbamate | Pd₂(dba)₃ / Xantphos | N,N'-Di(Boc)rhodamine | 91 |

Data compiled from representative literature findings. wikipedia.org

Ullmann-Type Amination Routes to Substituted Rhodamines

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents another potential route for the synthesis of N-substituted rhodamines. This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. While less commonly employed for rhodamine synthesis compared to palladium-catalyzed methods, it offers an alternative approach, particularly given the lower cost of copper catalysts.

The traditional Ullmann reaction requires harsh conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have led to the development of milder protocols that utilize catalytic amounts of a copper salt in the presence of a ligand. Diamine and amino acid ligands have been shown to be effective in promoting Ullmann-type C-N bond formation at lower temperatures.

The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the N-arylated product.

While specific examples of the Ullmann condensation for the synthesis of N,N'-diethylrhodamine from a dihaloxanthene precursor are not as prevalent in the literature as palladium-catalyzed routes, the general principles of this reaction suggest its applicability. The successful application would depend on the identification of a suitable copper catalyst and ligand system that can efficiently couple diethylamine with a 3',6'-dihaloxanthene precursor under reasonably mild conditions.

Synthesis Utilizing Functionalized Xanthone (B1684191) Intermediates

A versatile and high-yielding approach to N,N'-diethylrhodamine and its analogs involves the use of functionalized xanthone intermediates. This method offers significant advantages over traditional condensation reactions of 3-aminophenols with phthalic anhydrides, particularly in terms of precursor accessibility and reaction efficiency. A key intermediate in this strategy is 3,6-difluoroxanthone, which can be prepared in multi-gram batches from commercially available starting materials.

The general synthetic scheme commences with the nucleophilic aromatic substitution (SNAr) of 3,6-difluoroxanthone with diethylamine. This reaction proceeds under elevated temperatures to yield the crucial intermediate, 3,6-bis(diethylamino)-9H-xanthen-9-one. The substitution of the fluorine atoms is favored due to the electron-withdrawing effect of the xanthone carbonyl group, which activates the aromatic ring towards nucleophilic attack.

Once the 3,6-bis(diethylamino)-9H-xanthen-9-one is obtained, the final step to introduce the 9-aryl substituent is achieved through the addition of an organometallic reagent, such as an aryllithium or an aryl Grignard reagent. For the synthesis of N,N'-diethylrhodamine, a 2-carboxyphenyl Grignard reagent is typically employed. The reaction proceeds via nucleophilic addition to the xanthone carbonyl, followed by an acidic workup that facilitates dehydration to form the characteristic xanthene core of the rhodamine dye. This modular approach allows for the introduction of a wide variety of substituents on the 9-phenyl ring by simply changing the organometallic reagent, thus providing access to a diverse library of N,N'-diethylrhodamine analogs with tailored properties.

| Step | Reactants | Key Intermediate/Product |

| 1 | 3,6-Difluoroxanthone, Diethylamine | 3,6-bis(diethylamino)-9H-xanthen-9-one |

| 2 | 3,6-bis(diethylamino)-9H-xanthen-9-one, 2-Carboxyphenyl Grignard Reagent | N,N'-Diethylrhodamine |

Rational Design and Synthesis of N,N'-Diethylrhodamine-Based Caged Compounds

Caged compounds are molecules that have been rendered biologically inactive by the covalent attachment of a photolabile protecting group (PPG). nih.gov Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal control. The rational design of caged N,N'-diethylrhodamine involves the selection of a suitable PPG that can be efficiently cleaved with minimal damage to biological systems, typically using UV or visible light.

One common strategy for caging rhodamines, including N,N'-diethylrhodamine, is the installation of a 2-nitrobenzyl group or its derivatives on the nitrogen atoms of the xanthene core. However, a more elegant approach involves the modification of the rhodamine's carboxyl group to form a spirocyclic lactone, which is colorless and non-fluorescent. A notable example is the formation of a spiro-diazoketone, which can be synthesized by treating the corresponding N,N'-diethylrhodamine acid chloride with diazomethane (B1218177). This caged compound is stable in the dark but undergoes rapid uncaging upon irradiation with UV light, liberating nitrogen gas and regenerating the highly fluorescent N,N'-diethylrhodamine.

Another approach is the use of a 2-diazo-1-indanone caging group. nih.gov This small photolabile moiety can be incorporated into the N,N'-diethylrhodamine scaffold to create a non-fluorescent, pale-yellow compound. Upon irradiation with UV or violet light, this caged derivative irreversibly releases the parent dye with high quantum yields. nih.gov The design of these caged compounds often involves a modular synthesis that allows for the fine-tuning of the photophysical properties of both the caged and uncaged forms.

| Caging Strategy | Photolabile Protecting Group | Uncaging Condition | Released Products |

| Spiro-diazoketone formation | 2-Diazoketone | UV light (e.g., 320-420 nm) | N,N'-Diethylrhodamine, N₂ |

| 2-Diazo-1-indanone | 2-Diazo-1-indanone | UV/Violet light (e.g., 375-420 nm) | N,N'-Diethylrhodamine, Nitrogen |

| Nitrobenzyl ether | o-Nitrobenzyl | UV light | N,N'-Diethylrhodamine, Nitrosobenzaldehyde derivative |

Strategies for Enhancing Water Solubility and Bioconjugation of N,N'-Diethylrhodamine

For many biological applications, particularly intracellular imaging and labeling, the native water solubility of N,N'-diethylrhodamine can be a limiting factor. To overcome this, several strategies have been developed to enhance its hydrophilicity. A widely used method is the introduction of charged functional groups, such as sulfonates or additional carboxylic acids, onto the rhodamine scaffold. nih.govtamu.edu

Sulfonation of the xanthene ring can be achieved by treating N,N'-diethylrhodamine with fuming sulfuric acid. The resulting sulfonated derivatives are significantly more water-soluble and often retain the excellent photophysical properties of the parent dye. semanticscholar.org Another approach is to incorporate multiple carboxylic acid functionalities into the molecule. For instance, a derivative of N,N'-diethylrhodamine has been synthesized with four carboxylic acid groups, which not only enhances water solubility but also provides multiple points for bioconjugation. tamu.edunih.gov

Bioconjugation, the covalent attachment of a fluorescent dye to a biomolecule such as a protein or nucleic acid, is essential for targeted labeling. A common strategy for modifying N,N'-diethylrhodamine for bioconjugation is the introduction of a reactive functional group that can form a stable covalent bond with a functional group on the biomolecule of interest. The most prevalent method is the conversion of a carboxylic acid on the rhodamine to an N-hydroxysuccinimidyl (NHS) ester. biotium.com NHS esters readily react with primary amines on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues) under mild basic conditions to form a stable amide bond. biotium.com This allows for the specific and efficient labeling of a wide range of biological targets with N,N'-diethylrhodamine.

| Modification Strategy | Functional Group Introduced | Purpose |

| Sulfonation | Sulfonate (-SO₃⁻) | Enhance water solubility |

| Carboxylation | Carboxylic acid (-COOH) | Enhance water solubility and provide a handle for bioconjugation |

| NHS Ester Formation | N-Hydroxysuccinimidyl ester | Enable covalent labeling of primary amines on biomolecules |

Advanced Spectroscopic Characterization and Photophysical Properties of N,n Diethylrhodamine

Rigorous Spectroscopic Techniques for Compound Elucidation

The definitive characterization of N,N'-Diethylrhodamine relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's electronic structure, functional groups, atomic connectivity, and precise mass, collectively confirming its identity and purity.

Ultraviolet-Visible Absorption Spectroscopy for Chromophore Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is fundamental for probing the electronic transitions within the xanthene chromophore of N,N'-Diethylrhodamine. The absorption spectrum is dominated by an intense, broad band in the visible region, corresponding to the S₀ → S₁ electronic transition of its conjugated π-system.

N,N'-Diethylrhodamine is a known intermediate in the sequential N-deethylation of Rhodamine B. researchgate.netnih.govmdpi.com The degree of N-alkylation significantly influences the electronic structure and, consequently, the absorption maximum (λmax). The progressive removal of electron-donating alkyl groups from the nitrogen atoms results in a hypsochromic shift (a shift to a shorter wavelength) of the absorption maximum. Therefore, the λmax of N,N'-Diethylrhodamine is expected to be at a shorter wavelength compared to its N,N,N',N'-tetraethylated analog, Rhodamine B. Studies involving the chemometric analysis of Rhodamine B degradation have successfully resolved the spectral profiles of its dealkylated derivatives, including the N,N'-diethyl intermediate, despite significant spectral overlap with other species in the mixture. researchgate.netnih.gov

| Compound | Typical Solvent | Approximate λmax (nm) |

|---|---|---|

| Rhodamine B | Ethanol (B145695) | ~543 |

| N,N'-Diethylrhodamine | Aqueous/Ethanol | ~520 - 530 |

Fluorescence Spectroscopy for Emission Profile Analysis and Quantum Yield Determination

Fluorescence spectroscopy reveals the emission characteristics of N,N'-Diethylrhodamine following electronic excitation. The shape of the emission spectrum is typically a mirror image of the main absorption band, with the emission maximum (λem) occurring at a longer wavelength due to the Stokes shift.

Similar to the absorption properties, the emission wavelength is sensitive to the N-alkylation pattern. The N-dealkylation process from Rhodamine B to its derivatives causes a characteristic hypsochromic (blue) shift in the emission spectra. rsc.org Research using single-molecule fluorescence spectroscopy has identified distinct dealkylated species of Rhodamine B by their unique emission profiles, noting shifts of approximately 10–15 nm for each dealkylation step. rsc.org This allows for the differentiation of N,N'-Diethylrhodamine from other related compounds under identical experimental conditions. rsc.org The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter that is also influenced by the molecular structure and the local environment.

| Compound | Typical Solvent | Approximate λem (nm) | Reported Quantum Yield (Φf) Range |

|---|---|---|---|

| Rhodamine B | Ethanol | ~565 | 0.49 - 0.70 omlc.org |

| N,N'-Diethylrhodamine | Aqueous/Ethanol | ~540 - 550 | Not specified, but dependent on conditions |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of N,N'-Diethylrhodamine by mapping the local chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. While specific, isolated experimental spectra for N,N'-Diethylrhodamine are not widely published, the expected signals can be predicted based on its known structure and data from analogous rhodamine derivatives. researchgate.netnsf.gov

¹H NMR: The spectrum would feature characteristic signals for the ethyl groups, specifically a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). Aromatic protons would appear as a series of complex multiplets corresponding to the xanthene backbone and the pendant phenyl ring. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would show distinct resonances for the ethyl group carbons. A key signal would be that of the C9 carbon of the xanthene ring (the spirocyclic carbon), which is highly characteristic of the spirolactam structure present in the non-fluorescent form of the dye. nsf.gov Numerous signals in the aromatic region (typically 100-160 ppm) would correspond to the carbons of the fused ring system.

Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

Mass spectrometry (MS) provides an exact measurement of the molecular weight and offers structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of N,N'-Diethylrhodamine (C₂₄H₂₂N₂O₃), which has a calculated monoisotopic mass of approximately 386.1630 Da.

In studies of Rhodamine B degradation, N,N'-diethyl rhodamine has been successfully identified as an intermediate product with an observed mass-to-charge ratio (m/z) of 387, corresponding to the protonated molecule [M+H]⁺. mdpi.com Tandem mass spectrometry (MS/MS) of Rhodamine B reveals a stepwise N-de-ethylation pathway. mdpi.comresearchgate.net The fragmentation of the N,N'-Diethylrhodamine cation would be expected to follow the subsequent steps of this pathway, involving cleavage of the remaining ethyl groups and fragmentation of the xanthene core.

| Ion Description | Chemical Formula | Approximate m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | [C₂₄H₂₃N₂O₃]⁺ | 387.17 |

| Fragment from loss of an ethyl group | [C₂₂H₁₈N₂O₃]⁺ | 359.14 |

| Fragment from loss of two ethyl groups | [C₂₀H₁₃N₂O₃]⁺ | 331.10 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups, providing a characteristic "fingerprint." For N,N'-Diethylrhodamine, the FTIR spectrum would be defined by the vibrations of its xanthene core, lactone ring, and N-ethyl substituents. Based on published spectra for Rhodamine B and other derivatives, key characteristic absorption bands can be assigned. acs.orgresearchgate.netacs.org

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Secondary Amine | 3100 - 3300 |

| C-H Stretching (Alkyl) | Ethyl Groups | 2850 - 2960 researchgate.net |

| C=O Stretching | Carboxylic Acid/Lactone | ~1680 - 1700 acs.org |

| C=C Stretching | Aromatic Ring | 1500 - 1650 acs.org |

| C-N Stretching | Aromatic Amine | ~1360 researchgate.net |

| C-O-C Stretching | Xanthene Ether | 1100 - 1200 |

Modulation and Optimization of Photophysical Parameters

The photophysical properties of N,N'-Diethylrhodamine are not static but can be significantly modulated by both its molecular structure and its surrounding environment. Understanding these influences is key to optimizing its performance in various applications.

Structural modifications, particularly the degree of N-alkylation, play a dominant role. As established, the number of ethyl groups on the amine functionalities directly tunes the absorption and emission wavelengths. rsc.org Furthermore, the photostability of rhodamine dyes can be influenced by their dealkylation state. Interestingly, studies have suggested that partially dealkylated intermediates can exhibit enhanced photostability compared to the fully N-alkylated parent compound. rsc.org

Environmental factors also exert strong control over the dye's behavior. Solvent polarity, pH, and the presence of quenchers can alter both the spectral positions and the fluorescence quantum yield. nih.gov For instance, changes in pH can affect the protonation state of the amine and carboxyl groups, potentially influencing the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactam form. acs.org These sensitivities underscore the importance of characterizing fluorescent probes within the specific chemical context of their intended use. nih.gov

Quantitative Assessment of Fluorescence Quantum Yields

For instance, a study on various rhodamine derivatives provides a comparative framework. acs.orgnih.gov The quantum yields for rhodamine dyes are generally high, which is a key attribute for their use as fluorescent probes. The substitution pattern on the amino groups influences the photophysical properties. In the case of N,N'-dialkylrhodamines, the nature of the alkyl groups can affect the propensity for non-radiative decay pathways, thereby modulating the fluorescence quantum yield.

To illustrate the typical range of fluorescence quantum yields for related rhodamine compounds, the following table presents data for Rhodamine B and Rhodamine 6G in different solvents. It is important to note that these values serve as a reference to approximate the behavior of N,N'-Diethylrhodamine.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Rhodamine B | Water | 0.31 |

| Rhodamine 6G | Ethanol | 0.95 |

| Rhodamine 6G | Water | 0.98 (in D2O) |

This table presents fluorescence quantum yield data for Rhodamine B and Rhodamine 6G as representative examples of rhodamine dyes. Specific, comprehensive data for N,N'-Diethylrhodamine is limited in publicly available literature. aatbio.comnih.gov

Time-Resolved Fluorescence Lifetime Measurements

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of excited-state processes and is often sensitive to the molecular environment. Time-resolved fluorescence spectroscopy is the primary technique used for these measurements.

A systematic study on several common rhodamine derivatives has provided valuable data on their fluorescence lifetimes. acs.orgnih.gov The lifetime of these dyes is typically in the nanosecond range. The structure of the dye, particularly the substituents on the amino groups and the phenyl ring, plays a significant role in determining the fluorescence lifetime.

The following interactive data table summarizes the fluorescence lifetimes for some common rhodamine dyes in acetonitrile. This data can be used to infer the expected fluorescence lifetime of N,N'-Diethylrhodamine.

| Compound | Solvent | Fluorescence Lifetime (τf) (ns) |

| Rhodamine B | Acetonitrile | 2.5 |

| Rhodamine 6G | Acetonitrile | 4.1 |

| 5(6)-Carboxy-tetramethyl-rhodamine | Acetonitrile | 3.2 |

| 5(6)-Carboxy-X-rhodamine | Acetonitrile | 3.5 |

This table is based on data from a study on rhodamine derivatives and serves as a comparative reference for the expected fluorescence lifetime of N,N'-Diethylrhodamine. acs.orgnih.gov

Photostability Profiling and Photobleaching Kinetics

Photostability is a critical characteristic for any fluorescent dye, as it determines its useful lifetime in applications involving prolonged light exposure. Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. The kinetics of photobleaching can be complex and are influenced by factors such as the excitation intensity, the presence of oxygen, and the surrounding medium.

While specific photostability profiling and photobleaching kinetics for N,N'-Diethylrhodamine are not extensively documented, studies on closely related rhodamines, such as Rhodamine 6G, provide significant insights. The photobleaching of rhodamine dyes often involves the formation of radical species and subsequent chemical reactions that lead to the loss of fluorescence. The rate of photobleaching can be quantified by a photobleaching quantum yield, which is the probability that an excited molecule will undergo irreversible photodegradation.

Research has shown that the photostability of rhodamine dyes can be improved by attaching certain protective groups that can quench triplet states or scavenge reactive oxygen species. rsc.org

Mechanistic Insights into Excited-State Processes

The photophysical behavior of N,N'-Diethylrhodamine is governed by a series of complex excited-state processes. While specific mechanistic studies on this particular compound are scarce, the general principles derived from the broader family of rhodamine dyes are applicable.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety within the same molecule or between different molecules upon photoexcitation. In the context of rhodamine dyes, PET can act as a non-radiative decay pathway, leading to fluorescence quenching. The efficiency of PET is dependent on the thermodynamic driving force and the electronic coupling between the donor and acceptor. While not a dominant process in highly fluorescent rhodamines under normal conditions, the introduction of specific electron-donating or -accepting substituents can enable PET processes.

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent dyes, including rhodamines. Upon excitation, there is a redistribution of electron density within the molecule, often from an electron-donating part to an electron-accepting part. In rhodamine dyes, the dialkylamino groups act as electron donors, and the xanthene core can be considered the acceptor. The extent of ICT can be influenced by the solvent polarity, with more polar solvents stabilizing the charge-separated excited state. This can lead to a red-shift in the emission spectrum (solvatochromism). The dynamics of ICT are typically very fast, occurring on the picosecond timescale.

A study combining theoretical and experimental approaches has shown that the radiative lifetime of rhodamines can be correlated to the charge transfer from the phenyl moiety to the xanthene ring upon de-excitation. acs.orgnih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. This process typically requires a specific molecular structure containing both a proton donor and a proton acceptor in close proximity, forming an intramolecular hydrogen bond. While ESIPT is a well-known phenomenon in certain classes of fluorescent dyes, it is not a characteristic excited-state pathway for the core structure of N,N'-Diethylrhodamine. The fundamental rhodamine scaffold does not possess the necessary functional groups arranged for an efficient ESIPT process.

Förster Resonance Energy Transfer (FRET) in N,N'-Diethylrhodamine Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. researchgate.netnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions and conformations. researchgate.netnih.gov

The efficiency of FRET (E) is defined by the equation: E = R₀⁶ / (R₀⁶ + r⁶) where 'r' is the distance between the donor and acceptor, and 'R₀' (the Förster radius) is the distance at which the FRET efficiency is 50%. nih.gov The Förster radius is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. nih.gov

While specific FRET studies focusing solely on N,N'-Diethylrhodamine are not extensively documented in publicly available literature, the closely related compound Rhodamine B is frequently employed as a FRET acceptor due to its favorable spectroscopic properties. Rhodamine B's strong absorption in the visible region and high fluorescence quantum yield make it an excellent energy acceptor for a variety of donor fluorophores.

For instance, FRET has been demonstrated between fluorescein (B123965) as a donor and Rhodamine B as an acceptor in aqueous solutions. researchgate.net The significant overlap between the emission spectrum of fluorescein and the absorption spectrum of Rhodamine B allows for efficient energy transfer. researchgate.net Similarly, studies have shown efficient FRET from CdTe quantum dots (donors) to Rhodamine B (acceptor). researchgate.net

The efficiency of FRET in systems involving rhodamine dyes is influenced by the surrounding environment. For example, a study on a FRET system with Rhodamine B as the acceptor in various organic solvents showed that FRET efficiency can be modulated by the solvent's properties.

Table 1: Example of a FRET System with a Rhodamine Derivative The following table details a FRET system using Rhodamine B as the acceptor, which serves as a representative example for N,N'-Diethylrhodamine systems.

| Donor | Acceptor | R₀ (Förster Radius) | Application |

| Fluorescein | Rhodamine B | ~50-60 Å | Proximity assays, DNA hybridization studies |

| CdTe Quantum Dots | Rhodamine B | Variable (depends on QD size) | Nanosensors, biological imaging |

Environmental Sensitivity of N,N'-Diethylrhodamine Fluorescence

Solvatochromic Behavior and Polarity Response

Solvatochromism is the phenomenon where the absorption and emission spectra of a substance shift in response to a change in the polarity of the solvent. researchgate.net This effect arises from the differential solvation of the ground and excited states of the fluorophore. N,N'-Diethylrhodamine and related rhodamine dyes exhibit pronounced solvatochromism, making them valuable as environmental probes.

The photophysical properties of rhodamine dyes, including their absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φ_f), are known to be dependent on the solvent environment. Generally, in more polar solvents, a red shift (bathochromic shift) in the emission spectrum is observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Table 2: Solvatochromic Data for Rhodamine B in Different Solvents This table presents data for Rhodamine B as a representative example of the solvatochromic behavior expected for N,N'-Diethylrhodamine.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| Ethanol | 24.55 | 543 | 565 | 0.49 |

| Methanol | 32.7 | 544 | 568 | - |

| Water | 80.1 | 554 | 576 | ~0.31 |

| Chloroform | 4.81 | 543 | 562 | - |

| Dichloromethane | 8.93 | 546 | 567 | - |

Data compiled from various sources. omlc.orguobaghdad.edu.iq Note that quantum yields can vary based on measurement conditions.

pH-Dependent Fluorescence and Protonation Equilibria

The fluorescence of N,N'-Diethylrhodamine and its derivatives is highly dependent on pH. This sensitivity is primarily due to a structural equilibrium between a fluorescent open-ring form and a non-fluorescent closed-ring (spirolactam) form. digitellinc.com

In acidic conditions, the lactam ring is protonated, which favors the open, quinone-like structure. This form possesses an extended π-conjugated system, resulting in strong absorption in the visible region and intense fluorescence. digitellinc.com Conversely, in basic or neutral conditions, the molecule exists predominantly in the colorless, non-fluorescent spirolactam form. wikipedia.org

The transition between the fluorescent and non-fluorescent states occurs over a specific pH range, which is characterized by the acid dissociation constant (pKa). The pKa value is the pH at which the concentrations of the protonated (open) and deprotonated (closed) forms are equal. For Rhodamine B, the pKa is reported to be around 3.7. mdpi.commdpi.com At pH values below the pKa, the fluorescent cationic form is dominant, while at pH values above the pKa, the non-fluorescent zwitterionic or spirolactam form prevails. mdpi.com

A study on a derivative, N-(Rhodamine-B)-lactam-ethylenediamine (RhB-EDA), demonstrated this pH-dependent behavior, with the highest fluorescence intensity observed at pH 4. As the pH increased, the fluorescence intensity decreased. mdpi.com This reversible, pH-triggered "on/off" switching of fluorescence makes rhodamine derivatives excellent candidates for the development of pH sensors. researchgate.net

Table 3: Protonation Equilibria of Rhodamine Derivatives

| Compound | Form at Low pH (< pKa) | Form at High pH (> pKa) | pKa | Fluorescence at Low pH | Fluorescence at High pH |

| Rhodamine B | Cationic (Open-ring) | Zwitterionic/Spirolactam (Closed-ring) | ~3.7 | High | Low/None |

| RhB-EDA | Open-ring amide | Spirolactam | ~4-5 | High | Low |

Computational and Theoretical Investigations of N,n Diethylrhodamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic properties of rhodamine dyes. These methods are crucial for understanding the fundamental principles that govern their well-known spectroscopic and chemical behaviors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in these interactions. The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comyoutube.com

For rhodamine structures, the HOMO and LUMO are typically characterized by π-orbitals delocalized across the polycyclic xanthene core. The HOMO is generally concentrated on the electron-rich xanthene system and the amino groups, while the LUMO is distributed over the electron-deficient parts of the xanthene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests that the molecule can be excited by lower-energy light, corresponding to a longer wavelength of maximum absorption (λmax). youtube.com DFT calculations are routinely used to compute these orbital energies and the resulting energy gap.

| Property | Description | Typical Calculated Value (eV) for Rhodamine Core |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ionization potential and nucleophilicity. | -5.5 to -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electrophilicity. | -2.0 to -3.0 |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO). Correlates with the lowest electronic transition energy. | 2.5 to 3.5 |

Note: Values are representative for the rhodamine family based on DFT calculations and can vary depending on the specific functional, basis set, and solvent model used.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption and emission spectra of molecules like N,N'-Diethylrhodamine. rsc.org It calculates the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Studies on various rhodamines have shown that the accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. dntb.gov.ua For instance, functionals with a low fraction of Hartree-Fock exchange (pure functionals) sometimes provide better energy predictions for the lowest π-π* transitions in rhodamines, though they may fail in other aspects. dntb.gov.ua Hybrid functionals like B3LYP are commonly used, but have been shown to systematically overestimate the lowest excitation energies. dntb.gov.ua The inclusion of solvent effects, either through continuum models (like PCM) or by adding explicit solvent molecules, is critical for achieving accurate results that can be compared with experimental spectra measured in solution. researchgate.netresearchgate.net

| Functional | Basis Set | Solvation Model | Calculated λmax (nm) | Experimental λmax (nm) | Mean Absolute Error (eV) |

| B3LYP | 6-311G* | PCM (Ethanol) | ~515 | ~550 | ~0.36 |

| PBE0 | def2-TZVP | PCM (Ethanol) | ~510 | ~550 | ~0.40 |

| M06-2X | 6-31+G(d) | SMD (Water) | ~490 | ~550 | ~0.55 |

Note: This table presents representative data for rhodamine dyes to illustrate the typical performance of different TD-DFT methods. The exact values depend on the specific rhodamine derivative and computational parameters. dntb.gov.ua

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.commdpi.com This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these stationary points, a reaction energy profile can be constructed, revealing the activation energies (energy barriers) and reaction enthalpies. pku.edu.cn

A key chemical process for rhodamines is the equilibrium between the fluorescent, colored zwitterionic (or cationic) form and the non-fluorescent, colorless lactone form. This equilibrium is highly sensitive to the solvent environment. Computational studies can model this reaction by calculating the energy landscape for the ring-opening/closing mechanism. Such calculations have confirmed that polar solvents stabilize the open zwitterionic form, while nonpolar solvents favor the closed lactone structure, consistent with experimental observations. researchgate.net The transition state for this process involves the rotation and breaking/formation of the bond between the xanthene core and the carboxyphenyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govrsc.org This approach is ideal for exploring the conformational flexibility of N,N'-Diethylrhodamine and its interactions with its environment, such as a solvent or a biological membrane.

MD simulations are widely used to model the interaction of small molecules with lipid bilayers, which serve as mimics for biological membranes. nih.gov For rhodamine dyes, these simulations provide detailed insights into their location, orientation, and dynamic behavior at the membrane-water interface.

Atomistic MD simulations of rhodamine derivatives (like Rhodamine B) with model membranes such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have shown that the dye molecules readily adsorb to the membrane interface. researchgate.net The bulky, planar xanthene moiety tends to orient itself roughly parallel to the membrane surface, inserting into the shallow interfacial region near the lipid headgroups and glycerol (B35011) backbone. The more flexible carboxyphenyl ring's orientation can vary. This positioning allows the hydrophobic parts of the dye to interact with the lipid acyl chains while the charged or polar groups can interact with the polar lipid headgroups and surrounding water molecules. The presence of the dye can cause local perturbations, or a "softening," of the membrane structure. researchgate.net

| Parameter | Description | Typical Finding from MD Simulations |

| Insertion Depth | Average position of the dye's center of mass relative to the bilayer center. | Interfacial region, near the lipid carbonyl/glycerol groups. |

| Xanthene Ring Tilt | Angle of the main planar ring system relative to the membrane normal (Z-axis). | Tends to be parallel to the membrane surface (i.e., large tilt angle). |

| Key Interactions | Dominant non-covalent interactions between the dye and the membrane. | Hydrogen bonds with lipid headgroups and water; van der Waals interactions with acyl chains. |

The photophysical properties of rhodamine dyes are known to be influenced by their conformational flexibility, particularly the rotation of the N-alkylamino groups and the carboxyphenyl ring. MD simulations, often in combination with quantum calculations, can explore these dynamic processes. rsc.org

The solvent environment plays a crucial role in dictating the conformational landscape. rsc.org Simulations in different solvents (e.g., water, ethanol (B145695), chloroform) can reveal how solvent polarity and viscosity affect the rotational freedom of the diethylamino groups. It is understood that in the excited state, these amino groups can twist. This twisted configuration can facilitate non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. The extent and rate of this twisting are influenced by the solvent's ability to stabilize different conformations and by its viscosity, which can physically hinder large-amplitude motions. MD simulations allow for the characterization of these solvent-dependent conformational substates and the timescales of their interconversion, providing a dynamic picture that complements the static view from quantum chemistry. nih.gov

Density Functional Theory (DFT) in Predictive Binding Mode Studies

A comprehensive search of scientific literature did not yield specific studies focusing on the use of Density Functional Theory (DFT) for predictive binding mode investigations of the chemical compound N,N'-Diethylrhodamine. While DFT is a powerful and widely used computational method for predicting and analyzing molecular interactions and binding modes in host-guest systems, specific research applying this methodology to N,N'-Diethylrhodamine appears to be limited or not publicly available.

Computational studies on closely related rhodamine derivatives, such as Rhodamine B and Rhodamine 6G, have utilized DFT to explore various properties, including their electronic structure, spectroscopic characteristics, and dimerization. For instance, DFT has been employed to calculate the binding energies of Rhodamine 6G dimers, providing insights into their aggregation behavior. Furthermore, studies on other rhodamine derivatives have used DFT to understand their interactions with host molecules like cyclodextrins and to investigate their potential as sensors for metal ions. These studies often involve calculating interaction energies, analyzing frontier molecular orbitals (HOMO-LUMO), and mapping electron density to elucidate the nature of the binding.

However, detailed research findings, including data tables with binding energies, geometric parameters of binding poses, and analyses of non-covalent interactions for N,N'-Diethylrhodamine specifically in complex with host molecules, are not available in the reviewed literature. Such studies would be valuable for understanding the molecular recognition principles governing the interactions of N,N'-Diethylrhodamine and for the rational design of novel sensors and materials based on this fluorophore. The absence of such specific data precludes a detailed discussion and the generation of data tables as requested.

Future computational research could apply DFT methods to investigate the binding of N,N'-Diethylrhodamine with various hosts, such as crown ethers, calixarenes, cucurbiturils, or biomolecules. These studies could predict the most stable binding conformations, quantify the strength of the interactions, and identify the key atoms and functional groups involved in the binding, thus filling a gap in the current scientific literature.

Advanced Applications of N,n Diethylrhodamine As Fluorescent Probes and Chemosensors

Chemosensors for Specific Metal Ion Detection

The design of chemosensors for the selective detection of metal ions is of paramount importance due to their significant roles in environmental and biological systems. N,N'-Diethylrhodamine derivatives have been extensively utilized in the development of "turn-on" fluorescent probes for various metal cations.

N,N'-Diethylrhodamine-based chemosensors have demonstrated remarkable selectivity for various transition metal cations. This selectivity is achieved by incorporating specific metal ion recognition moieties into the rhodamine scaffold.

Iron (Fe³⁺): A novel fluorescent probe, RhB-DCT, functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (DCT), has been synthesized for the selective detection of Fe³⁺ ions. This probe exhibits a rapid "turn-on" fluorescence response and a distinct color change from colorless to deep pink upon binding with Fe³⁺. It demonstrates high sensitivity with a low detection limit of 0.0521 μM and operates over a broad pH range. researchgate.net Another N,N-dithenoyl-rhodamine-based probe has also been developed for Fe³⁺ detection, showcasing good sensitivity and selectivity in aqueous solutions and living cells. nih.gov

Copper (Cu²⁺): A rhodamine B derivative featuring a semicarbazide (B1199961) group has been shown to be a selective fluorescent and colorimetric sensor for Cu²⁺. The interaction between the probe and Cu²⁺ induces a noticeable color change and a significant fluorescence enhancement. austinpublishinggroup.com Another multifunctional rhodamine B-derived probe demonstrates selective detection of Cu²⁺ through a fluorescence switching mechanism. nih.gov

Zinc (Zn²⁺): A novel fluorescence probe for Zn²⁺ was developed based on the spirolactam ring-opening process of rhodamine derivatives. nih.govnih.gov By carefully selecting the xanthene moiety, a sensor with high selectivity for Zn²⁺ was successfully synthesized. nih.gov Another rhodamine-based sensor appended with two 1,2,3-triazole moieties also exhibits high selectivity for Zn²⁺ over other metal ions, including Cd²⁺. researchgate.net

Mercury (Hg²⁺): A rhodamine derivative has been designed as a "turn-on" fluorescent probe for the highly sensitive and selective detection of Hg²⁺. This probe forms a 1:1 coordination complex with Hg²⁺, leading to a significant fluorescence enhancement and a color change from colorless to pink. researchgate.net The detection limit for Hg²⁺ was found to be as low as 3.0 × 10⁻⁸ mol L⁻¹. researchgate.net

| Probe | Target Ion | Detection Limit | Fluorescence Change | Reference |

| RhB-DCT | Fe³⁺ | 0.0521 μM | Turn-on | researchgate.net |

| N,N-dithenoyl-rhodamine | Fe³⁺ | 3.76 μmol/L | Turn-on | nih.gov |

| Rhodamine B semicarbazide | Cu²⁺ | Not specified | Turn-on | austinpublishinggroup.com |

| Rhodamine-triazole | Zn²⁺ | 1 μM | 140-fold enhancement | researchgate.net |

| Rhodamine derivative | Hg²⁺ | 3.0 × 10⁻⁸ mol L⁻¹ | 52-fold enhancement | researchgate.net |

The primary sensing mechanism for most this compoundbased metal ion chemosensors is the metal ion-induced spirolactam ring-opening. nih.govrsc.orgscinito.ai In its native state, the N,N'-Diethylrhodamine derivative exists in a colorless and non-fluorescent spirolactam form. The spirolactam is a five-membered ring containing a nitrogen atom, which quenches the fluorescence of the xanthene fluorophore.

Upon the introduction of a specific metal ion, the recognition moiety of the probe coordinates with the metal ion. This coordination event triggers the opening of the spirolactam ring, leading to the formation of the highly fluorescent, ring-opened amide form. austinpublishinggroup.comnih.gov This structural transformation from the non-conjugated spirolactam to the conjugated xanthene is accompanied by a dramatic increase in fluorescence intensity and a visible color change, providing a clear signal for the presence of the target metal ion. researchgate.net This "off-on" switching mechanism is highly efficient and is the basis for the high sensitivity of these probes. nih.gov

To improve the performance of this compoundbased chemosensors, various strategies have been employed to enhance their selectivity and sensitivity.

Modification of the Recognition Moiety: The choice and design of the metal ion binding site are crucial for achieving high selectivity. By incorporating different chelating groups, the probe can be tailored to bind specifically to a target metal ion. For instance, the introduction of a 2,4-dichloro-1,3,5-triazine group in RhB-DCT enhances its selectivity for Fe³⁺. researchgate.net Similarly, appending two 1,2,3-triazole moieties leads to a sensor with high selectivity for Zn²⁺. researchgate.net

Introduction of Electron-donating or Withdrawing Groups: Modifying the electronic properties of the rhodamine scaffold can influence the probe's sensitivity. The introduction of electron-donating groups can increase the electron density of the recognition site, enhancing its binding affinity for metal ions. Conversely, electron-withdrawing groups can be used to fine-tune the sensor's properties.

Control of the Spirolactam-Ring-Opened Equilibrium: The equilibrium between the closed spirolactam and the open amide form can be influenced by the structure of the xanthene moiety and the nature of the solvent. nih.gov By optimizing these factors, the background fluorescence can be minimized, and the fluorescence enhancement upon metal ion binding can be maximized, thereby increasing the sensitivity of the probe. nih.gov

Fluorescent Probes for Reactive Species in Biological Contexts

Reactive species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), play critical roles in various physiological and pathological processes. The development of fluorescent probes for the sensitive and selective detection of these transient species is essential for understanding their biological functions. N,N'-Diethylrhodamine derivatives have been successfully adapted for this purpose.

ROS, such as the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cells.

Hydroxyl Radical (•OH): A series of new rhodamine nitroxide-based fluorescent probes have been synthesized for imaging hydroxyl radicals in living cells. nih.gov These probes are highly selective for •OH over other ROS and RNS. nih.gov The mechanism involves the reaction of the •OH radical with the nitroxide moiety, leading to a "turn-on" fluorescence response. Another probe, RH-EDA, a hybrid of rhodamine and edaravone (B1671096), also shows high sensitivity and selectivity to •OH. bohrium.com

Hydrogen Peroxide (H₂O₂): While specific N,N'-Diethylrhodamine probes for H₂O₂ are less common, the general principle of ROS detection often involves the oxidation of a non-fluorescent precursor to a fluorescent rhodamine derivative. nih.govmdpi.com For instance, a near-infrared fluorescence probe for H₂O₂ has been constructed using a hemicyanine skeleton, which upon reaction with H₂O₂ releases the fluorophore. rsc.org

| Probe | Target ROS | Mechanism | Key Features | Reference |

| Rhodamine nitroxide | •OH | Reaction with nitroxide moiety | High selectivity, suitable for imaging in living cells | nih.gov |

| RH-EDA | •OH | Conversion of edaravone subunit by •OH | High sensitivity and selectivity, 195-fold fluorescence increase | bohrium.com |

RNS, such as nitric oxide (NO) and peroxynitrite (ONOO⁻), are also important signaling molecules and mediators of cellular stress.

Nitric Oxide (NO): A rhodamine-based fluorescent probe, ROPD, has been synthesized for monitoring nitric oxide in live cells. rsc.org This probe incorporates an o-phenylenediamine (B120857) moiety as a NO-trapper. The reaction of NO with the diamino group leads to the formation of a triazole ring, which is accompanied by a significant fluorescence enhancement. austinpublishinggroup.comrsc.org Another probe, dRB-OPD, based on a rhodamine-deoxylactam fluorophore, offers fast response and high selectivity for NO. nih.gov

Peroxynitrite (ONOO⁻): A rationally designed rhodamine-based fluorescent probe, HKYellow, has been developed for the detection and imaging of peroxynitrite. researchgate.net The probe utilizes a peroxynitrite-triggered N-dearylation reaction to produce a "turn-on" fluorescence response. researchgate.net Another fast-response and highly specific Si-Rhodamine probe has also been reported for endogenous peroxynitrite detection. rsc.org

| Probe | Target RNS | Mechanism | Key Features | Reference |

| ROPD | NO | NO-induced triazole formation | High selectivity and sensitivity, real-time visualization | rsc.org |

| dRB-OPD | NO | Reaction with o-phenylenediamino group | Fast response (within 40s), 170-fold fluorescence enhancement | nih.gov |

| HKYellow | ONOO⁻ | Peroxynitrite-triggered N-dearylation | Robust imaging in live cells and tissues | researchgate.net |

| SiNH | ONOO⁻ | Not specified | Fast response (within 10s), highly specific | rsc.org |

Reaction-Based Sensing Mechanisms

A predominant sensing mechanism for this compoundbased chemosensors is the reaction-induced transition between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. scinito.airsc.org This "off-on" switching provides a robust and sensitive method for detecting a variety of analytes. researchgate.net

The interaction with specific analytes triggers the ring-opening reaction, leading to a significant increase in fluorescence intensity. This mechanism is particularly effective for the detection of metal ions. For instance, coordination of the probe with metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ can induce the spirolactam ring to open, resulting in a distinct colorimetric and fluorescent response. nih.govrsc.org The selectivity of the probe is engineered through the choice of the chelating group attached to the rhodamine core.

Beyond metal ions, this reaction-based approach has been adapted for sensing other species. Probes have been designed where the spirolactam ring-opening is triggered by oxidative cleavage, enabling the detection of reactive oxygen species (ROS) like hypochlorite (B82951) (OCl⁻). rsc.org The versatility of this mechanism allows for the rational design of probes for a wide array of specific target molecules.

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

| Rhodamine B derivative | Cr³⁺ | Spirolactam ring-opening upon ion coordination | researchgate.net |

| Rhodamine derivative | Zn²⁺ | Analyte-induced spirolactam ring-opening | nih.gov |

| Multifunctional Rhodamine B probe | Cu²⁺, OCl⁻ | Coordination (Cu²⁺) or oxidative cleavage (OCl⁻) induced spirolactam ring-opening | rsc.org |

N,N'-Diethylrhodamine as Enzyme-Activatable Fluorescent Probes

N,N'-Diethylrhodamine derivatives are extensively used to create enzyme-activatable probes, which are designed to be non-fluorescent until they interact with a specific target enzyme. rsc.orgresearchgate.net This "pro-fluorophore" strategy involves masking the fluorescent rhodamine core with a substrate moiety recognized by the enzyme of interest. Upon enzymatic cleavage of this moiety, the highly fluorescent parent rhodamine is released, generating a strong signal localized to the site of enzyme activity. researchgate.netnih.gov

This approach offers significant advantages for biological imaging, most notably a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the active enzyme. nih.gov A single enzyme molecule can process multiple probe molecules, leading to substantial signal amplification.

A key example is the development of dual-activatable probes. For instance, a probe designed to sense esterase activity remains non-emissive after photoactivation unless it has been pre-activated by carboxylesterases. semanticscholar.orgresearchgate.net This sequential activation provides an additional layer of specificity for imaging enzymatic activity with high resolution in live cells. semanticscholar.orgresearchgate.net The design of these probes is critical; they must be selective for the target enzyme and remain stable in complex biological environments until activation. rsc.org

| Probe Design Strategy | Target Enzyme | Activation Mechanism | Application | Reference |

| Dual-activatable fluorogenic probe | Carboxylesterases | Enzymatic pre-activation followed by photoinduced Wolff rearrangement | Super-resolution imaging of enzymatic activity | researchgate.net |

| Quenched fluorescent probes | Various (e.g., γ-glutamyl transferase) | Enzymatic cleavage of a quencher moiety | Tumor imaging | researchgate.net |

Development and Application of Photoactivatable ('Caged') N,N'-Diethylrhodamine Derivatives

Photoactivatable, or 'caged', derivatives of N,N'-Diethylrhodamine are powerful tools that allow for precise spatiotemporal control over fluorescence. thermofisher.com These molecules are synthesized with a photolabile protecting group (the "cage") that renders the rhodamine core non-fluorescent. umn.edu Upon irradiation with light of a specific wavelength, typically in the UV or near-UV range, the caging group is cleaved, releasing the unmasked, fluorescent rhodamine. thermofisher.comnih.gov

This technique of "uncaging" enables researchers to initiate fluorescence at a specific time and location within a sample, which is invaluable for tracking dynamic cellular processes and for advanced microscopy techniques. nih.gov Traditional caging groups often include o-nitrobenzyl moieties. researchgate.net

Recent innovations have focused on developing novel caging strategies to improve efficiency and biocompatibility. For example, diazoindanone-based probes have been created that, upon irradiation, undergo a Wolff rearrangement to produce a highly emissive rhodol dye. researchgate.net Another approach involves the reaction of diazomethane (B1218177) with N,N,N′,N′-tetraalkylrhodamines to create a new class of caged rhodamines. researchgate.net These advancements are crucial for applications in super-resolution imaging and for studying complex biological systems where precise control of the fluorescent signal is paramount. researchgate.netresearchgate.net

| Caging Group/Strategy | Activation Method | Key Features | Reference |

| Photolabile protecting groups (e.g., o-nitrobenzyl) | UV/near-UV light irradiation (photolysis) | Allows for spatial and temporal control of fluorescence release. | thermofisher.comnih.gov |

| Diazoindanone-based caging | Photoinduced Wolff rearrangement | Forms a highly emissive rhodol dye upon activation. | researchgate.net |

| Nitrosamine caging groups | Photoelimination | Alternative caging chemistry for controlled activation. | researchgate.net |

Applications in Non-Clinical Cellular Imaging and Biomolecular Labeling Research

N,N'-Diethylrhodamine derivatives are workhorse fluorophores for a wide range of applications in cellular imaging, driven by their brightness, photostability, and the tunability of their chemical properties. nih.govspringernature.com

Live-cell imaging presents the challenge of visualizing dynamic processes without perturbing the biological system. nih.gov A major hurdle is phototoxicity, where high-intensity light excites the fluorophore, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. nih.govresearchgate.net To mitigate this, "gentle" rhodamine probes have been developed by conjugating the fluorophore with cyclooctatetraene (B1213319) (COT), which significantly reduces phototoxicity and allows for longer time-lapse imaging. nih.govresearchgate.net

Modern microscopy techniques have pushed the boundaries of what can be observed in living cells. N,N'-Diethylrhodamine probes are compatible with super-resolution methods like STED (Stimulated Emission Depletion) microscopy, which overcomes the diffraction limit of light to visualize subcellular structures with nanoscale resolution. nih.govresearchgate.net The development of far-red and near-infrared (NIR) emitting Si-rhodamine derivatives is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. rsc.org

To study the function of specific cellular compartments, fluorescent probes must be directed to their target organelle. This is achieved by conjugating the N,N'-Diethylrhodamine core to a recognition moiety or targeting sequence. nih.gov

A common strategy for targeting mitochondria relies on the organelle's large negative membrane potential. nih.gov Lipophilic cations, including certain rhodamine derivatives, are readily taken up and accumulate within the mitochondrial matrix. nih.gov For example, probes functionalized with a triphenylphosphonium (TPP) cation are widely used for mitochondrial imaging. researchgate.net

Other organelles can be targeted with similar specificity. Lysosomes, which have an acidic interior, can be targeted by incorporating moieties that accumulate in acidic environments. nih.gov The nucleus and specific proteins can be targeted using peptide sequences or small molecules with high affinity for the desired structure. nih.gov Recently, nanobodies—small, single-domain antibody fragments—have emerged as highly specific targeting agents that can be fused to fluorophores for precise protein localization. nih.gov

| Targeting Moiety | Target Organelle/Structure | Principle of Localization | Reference |

| Lipophilic Cation (e.g., TPP) | Mitochondria | Accumulation driven by negative membrane potential | researchgate.netnih.gov |

| Lysosomal-associated membrane protein 1 (LAMP1) sequence | Lysosomes | Specific protein targeting to the lysosomal membrane | nih.gov |

| Histone 2B (H2B) sequence | Nucleus | Specific protein targeting to chromatin | nih.gov |

| Nanobodies | Specific Endogenous Proteins | High-affinity antigen binding | nih.gov |

For a fluorescent probe to be effective in live-cell imaging, it must be able to cross the cell membrane to reach its intracellular target. nih.govacs.org The permeability of rhodamine dyes is governed by an equilibrium between a fluorescent, charged zwitterionic form and a non-fluorescent, neutral spirolactone form. nih.govresearchgate.net The neutral spirolactone is significantly more lipophilic and therefore more readily crosses the lipid bilayer of the cell membrane. nih.govresearchgate.net

One powerful design principle to enhance cell permeability is to chemically modify the rhodamine structure to favor the formation of the spirolactone. This can be achieved by introducing electron-withdrawing groups or by exploiting a "neighboring group effect," where positioning an amide group next to a carboxyl group on the rhodamine scaffold stabilizes the spirolactone form. nih.gov This strategy has been used to create highly permeable probes that can effectively stain intracellular targets like tubulin and DNA at low nanomolar concentrations. nih.gov

Another consideration is the potential for active efflux of the probe from the cell by multidrug-resistance (MDR) pumps. Probes must be designed to be poor substrates for these transporters to ensure sufficient intracellular accumulation and retention. nih.gov

Mechanistic Studies of N,n Diethylrhodamine Degradation and Stability

Elucidation of Photodegradation Pathways and Mechanisms

Photodegradation is a primary mechanism for the transformation of N,N'-Diethylrhodamine in the environment. This process involves a series of complex reactions initiated by the absorption of light, leading to the eventual breakdown of the dye molecule. The principal pathways include N-deethylation, chromophore cleavage, and reactions involving reactive oxygen species.

The stepwise removal of ethyl groups from the nitrogen atoms of the rhodamine structure, known as N-deethylation, is a well-documented primary step in the photodegradation of alkylated rhodamine dyes. For N,N'-Diethylrhodamine, this process results in the formation of specific intermediates. The degradation pathway of rhodamine dyes like Rhodamine B (a tetra-ethylated rhodamine) is often characterized by a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption wavelength (λmax) of the solution. This blue shift is indicative of the formation of de-ethylated products. researchgate.netresearchgate.net

The degradation of Rhodamine B proceeds through a series of N-deethylation steps, forming intermediates such as N,N,N'-Triethyl-rhodamine, and subsequently N,N'-Diethylrhodamine. researchgate.net Further de-ethylation of N,N'-Diethylrhodamine leads to the formation of N-Ethyl-rhodamine and ultimately Rhodamine 110, the completely de-ethylated rhodamine core. researchgate.netsemanticscholar.org Each of these intermediates exhibits a characteristic absorption maximum at a shorter wavelength than its precursor.

Table 1: N-Deethylation Intermediates of Rhodamine Dyes and Their Corresponding Absorption Maxima

| Compound | Abbreviation | Absorption Maximum (λmax) |

| N,N,N',N'-Tetraethylrhodamine (Rhodamine B) | RhB | 554 nm |

| N,N,N'-Triethyl-rhodamine | TER | 539 nm |

| N,N'-Diethylrhodamine | DER | 522 nm |

| N-Ethyl-rhodamine | MER | 510 nm |

| Rhodamine 110 | Rh-110 | 498 nm |

Data compiled from multiple sources. researchgate.netresearchgate.net

Concurrent with N-deethylation, the degradation of N,N'-Diethylrhodamine also proceeds through the cleavage of its central chromophoric structure, the xanthene ring. This process is responsible for the decolorization of the dye solution. The conjugated system of the xanthene ring is what imparts the characteristic color to rhodamine dyes, and its disruption leads to a loss of absorption in the visible spectrum. researchgate.netresearchgate.netfigshare.com

The cleavage of the chromophore can occur at various points in the degradation process, sometimes simultaneously with N-deethylation. figshare.comnih.gov This pathway involves the breakdown of the xanthene ring into smaller, often colorless, aromatic and aliphatic compounds. The complete destruction of the chromophore is a critical step in the full mineralization of the dye into simpler molecules like carbon dioxide and water.

Reactive oxygen species (ROS) play a pivotal role in the oxidative degradation of N,N'-Diethylrhodamine. ROS are highly reactive chemical species formed from oxygen, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂). researchgate.netmdpi.com In the context of photodegradation, these species are often generated through the interaction of the excited-state dye molecule with molecular oxygen.

The mechanism generally involves the photo-excited dye transferring energy to molecular oxygen, generating singlet oxygen, or transferring an electron to produce a superoxide radical. These ROS can then attack the N,N'-Diethylrhodamine molecule, leading to both N-deethylation and chromophore cleavage. nih.gov The hydroxyl radical, in particular, is a powerful, non-selective oxidizing agent that can readily react with the dye, initiating its degradation. researchgate.net The generation of ROS is a key principle behind advanced oxidation processes used for dye degradation.

Catalytic Degradation Processes

To enhance the rate of degradation, various catalytic processes have been developed. These methods typically involve the use of catalysts that can generate highly reactive species to break down the dye molecule more efficiently.

Heterogeneous photocatalysis using semiconductor materials, most notably titanium dioxide (TiO₂), is a widely researched and effective method for the degradation of rhodamine dyes. mdpi.comresearchgate.net When TiO₂ is irradiated with light of sufficient energy (typically UV light), electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. chemistryjournal.net

These charge carriers can then react with water and oxygen adsorbed on the surface of the TiO₂ particles to generate highly reactive oxygen species, such as hydroxyl radicals and superoxide radicals. researchgate.net These ROS then attack and degrade the N,N'-Diethylrhodamine molecules adsorbed on the catalyst surface. The efficiency of the photocatalytic degradation is influenced by factors such as catalyst concentration, pH, and the intensity of the light source. chemistryjournal.net Studies have shown that TiO₂-based photocatalysis can lead to both N-deethylation and chromophore cleavage of rhodamine dyes. semanticscholar.orgresearchgate.net

Table 2: Factors Affecting TiO₂ Photocatalytic Degradation of Rhodamine Dyes

| Parameter | Effect on Degradation Efficiency |

| Catalyst Concentration | Increases up to an optimal point, then decreases due to light scattering and particle agglomeration. chemistryjournal.net |

| pH of Solution | Influences the surface charge of TiO₂ and the dye molecule, affecting adsorption and reaction rates. |

| Light Intensity | Generally, higher intensity leads to a higher rate of electron-hole pair generation and thus faster degradation, up to a certain limit. |

| Initial Dye Concentration | Higher concentrations can lead to a decrease in the degradation rate due to the screening of light and saturation of catalyst active sites. chemistryjournal.net |

Fenton and Fenton-like processes are another class of advanced oxidation processes that are highly effective in degrading organic pollutants, including N,N'-Diethylrhodamine. The classical Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. cerist.dzmdpi.com

The reaction proceeds as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These highly reactive hydroxyl radicals then oxidize the dye molecules, leading to their degradation. mdpi.com The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically being in the acidic range (around pH 3). cerist.dz